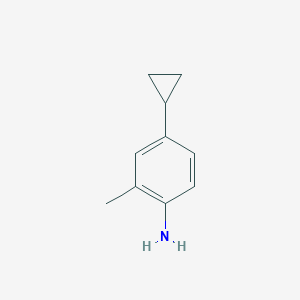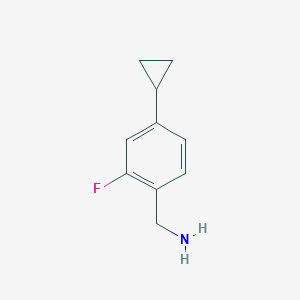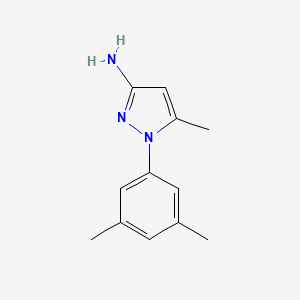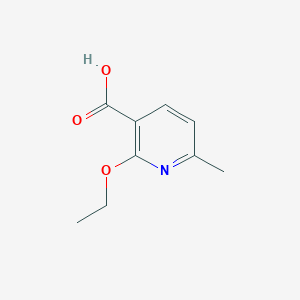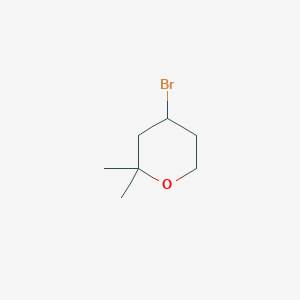
4-Bromo-2,2-dimethyloxane
Descripción general
Descripción
“4-Bromo-2,2-dimethyloxane” is a chemical compound with the molecular formula C7H13BrO and a molecular weight of 193.08 . It is used in various chemical reactions and is available from several suppliers .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2,2-dimethyloxane” consists of a seven-membered ring with two methyl groups attached to one of the carbon atoms and a bromine atom attached to another carbon atom .
Physical And Chemical Properties Analysis
The predicted boiling point of “4-Bromo-2,2-dimethyloxane” is 193.8±33.0 °C and its predicted density is 1.284±0.06 g/cm3 .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
4-Bromo-2,2-dimethyloxane is involved in various synthesis processes, demonstrating its versatility in chemical reactions. For instance, it functions as a precursor in the synthesis of N-methylated amino acids, showcasing its role in facilitating peptide coupling reactions with high yields and minimal epimerization (Coste et al., 1990). This reagent, BroP, exemplifies the chemical's utility in organic synthesis, contributing to the development of pharmaceutical compounds.
Material Science and Polymer Chemistry
In the field of material science, 4-Bromo-2,2-dimethyloxane derivatives are used to control the phase separation and purity in organic photovoltaic devices. This application is highlighted by the use of 4-bromoanisole, a derivative, as a processing additive to promote aggregation in polymer-polymer blends, improving the morphology and performance of these devices (Liu et al., 2012). This illustrates the compound's significance in enhancing the efficiency of renewable energy technologies.
Organic Synthesis Enhancements
The compound's reactivity is further exploited in the development of β-oxoadipate derivatives and γ-oxo acids through the Reformatsky reaction, where ethyl 2-bromoalkanoates react with succinic anhydride to form 2-substituted 1-ethyl hydrogen 3-oxoadipates. This process showcases the compound's utility in creating intermediates for further chemical synthesis, highlighting its importance in the synthesis of complex organic molecules (Schick & Ludwig, 1992).
Advanced Material Applications
Additionally, derivatives of 4-Bromo-2,2-dimethyloxane are key in creating advanced materials with specific properties. For example, the synthesis of bright, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks uses bromo derivatives as initiators in polymerization processes. These nanoparticles, due to their high fluorescence quantum yields and tunable emission wavelengths, are promising for applications in bioimaging and optoelectronics (Fischer et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-2,2-dimethyloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUKLEOPCNIFFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,2-dimethyloxane | |
CAS RN |
1339437-32-9 | |
| Record name | 4-bromo-2,2-dimethyloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



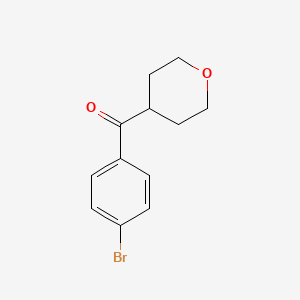
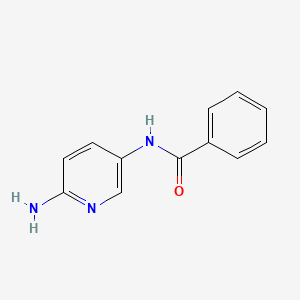
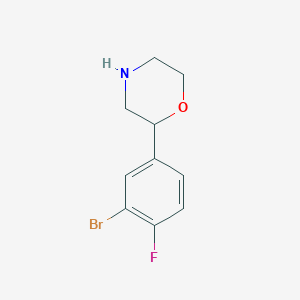

![1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole](/img/structure/B1528670.png)
